

Pam3CSK4 TFA: Detailed Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: Pam3CSK4 TFA

Cat. No.: B8069884

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For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of **Pam3CSK4 TFA**, a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 1/2 (TLR1/2) heterodimer.

Introduction

Pam3CSK4 (Pam3Cys-Ser-(Lys)4) is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins. It is a well-established activator of the innate immune system through its specific interaction with the TLR2/TLR1 heterodimer on the surface of various immune cells.^[1] This interaction triggers a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines and chemokines. The trifluoroacetate (TFA) salt of Pam3CSK4 is often used in research due to its enhanced solubility and stability.^[2]

Physicochemical and Biological Properties

A summary of the key quantitative data for **Pam3CSK4 TFA** is presented in the table below for easy reference.

Property	Value	Source(s)
Molecular Weight	1852.33 g/mol	[1][3]
CAS Number	112208-01-2	[1][3]
Appearance	White to off-white solid	[4]
Purity	≥95%	[1]
Biological Activity	TLR1/2 agonist	[1][5]
EC50 (human TLR1/2)	0.47 ng/mL	[6]
In Vitro Working Conc.	0.1 - 10 ng/mL	[1]
In Vivo Dosage (Mice)	5 mg/kg (intraperitoneal injection)	[2][4][7]

Solubility and Preparation of Stock Solutions

Proper dissolution of **Pam3CSK4 TFA** is critical for accurate and reproducible experimental results. The solubility in commonly used solvents is summarized below.

Solvent	Solubility	Recommendations	Source(s)
Water	2 mg/mL	Endotoxin-free water is recommended.	[1]
16.67 mg/mL	Sonication and heating may be required.	[4][7]	
DMSO	≥ 50 mg/mL	Use freshly opened, anhydrous DMSO.	
25 mg/mL	Ultrasonic assistance may be needed.	[3][4]	

Protocol for Reconstitution of Pam3CSK4 TFA

Materials:

- **Pam3CSK4 TFA** (lyophilized powder)
- Sterile, endotoxin-free water or anhydrous DMSO
- Sterile, polypropylene microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath (optional)

Procedure for Preparing a 1 mg/mL Stock Solution:

- **Aseptic Technique:** Perform all steps in a laminar flow hood to maintain sterility.
- **Solvent Selection:** Choose the appropriate solvent based on your experimental needs. For cell culture experiments, initial reconstitution in a small volume of DMSO followed by dilution in culture medium is a common practice. For in vivo studies, the choice of solvent will depend on the formulation.
- **Reconstitution:**
 - **In Water:** To prepare a 1 mg/mL stock solution, add 1 mL of sterile, endotoxin-free water to 1 mg of **Pam3CSK4 TFA** powder.
 - **In DMSO:** To prepare a 1 mg/mL stock solution, add 1 mL of anhydrous DMSO to 1 mg of **Pam3CSK4 TFA** powder.
- **Dissolution:** Vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, use an ultrasonic bath for short intervals to aid dissolution.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.^{[7][8]}

Experimental Protocols

In Vitro Cell Stimulation

This protocol describes a general procedure for stimulating cultured cells with **Pam3CSK4 TFA** to study downstream cellular responses.

Materials:

- Cultured cells (e.g., macrophages, dendritic cells, or cell lines expressing TLR2/1)
- Complete cell culture medium
- **Pam3CSK4 TFA** stock solution (e.g., 1 mg/mL)
- Phosphate-buffered saline (PBS)
- Multi-well cell culture plates

Procedure:

- **Cell Seeding:** Seed the cells in a multi-well plate at the desired density and allow them to adhere and stabilize overnight.
- **Preparation of Working Solution:** Prepare a working solution of **Pam3CSK4 TFA** by diluting the stock solution in complete cell culture medium to the desired final concentration (a typical working concentration range is 0.1 - 10 ng/mL).^[1]
- **Cell Stimulation:** Remove the old medium from the cells and replace it with the medium containing the **Pam3CSK4 TFA** working solution. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
- **Incubation:** Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
- **Downstream Analysis:** Following incubation, cells or supernatants can be collected for various downstream analyses, such as ELISA for cytokine production, qPCR for gene expression analysis, or Western blotting for protein expression and phosphorylation.

In Vivo Administration in Mice

This protocol provides a method for the preparation and intraperitoneal injection of **Pam3CSK4 TFA** in a mouse model.

Materials:

- **Pam3CSK4 TFA**
- DMSO
- PEG300
- Tween 80
- Sterile saline or PBS
- Sterile microcentrifuge tubes
- Syringes and needles

Procedure for Formulation and Administration (for a 5 mg/kg dosage):

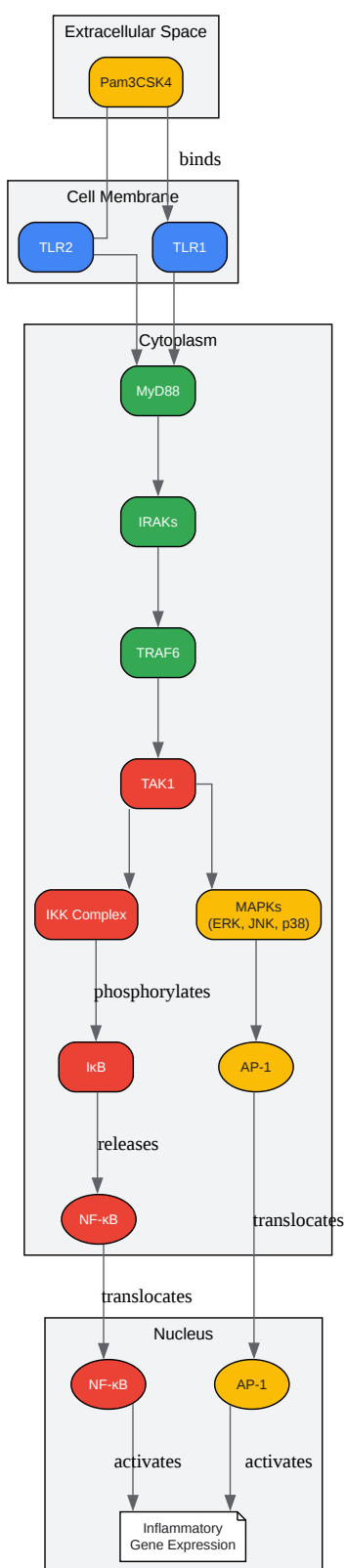
- Preparation of the Vehicle Solution: Prepare a vehicle solution consisting of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.^[7] For example, to prepare 1 mL of the vehicle, mix 50 µL of DMSO, 300 µL of PEG300, 50 µL of Tween 80, and 600 µL of saline/PBS.
- Preparation of **Pam3CSK4 TFA** Solution:
 - Assume an average mouse weight of 20 g. A 5 mg/kg dose corresponds to 0.1 mg per mouse.
 - If the injection volume is 100 µL per mouse, the required concentration of the **Pam3CSK4 TFA** solution is 1 mg/mL.
 - To prepare 1 mL of the dosing solution (sufficient for 10 mice), dissolve 1 mg of **Pam3CSK4 TFA** in the 1 mL of the prepared vehicle solution.
- Administration:

- Mix the dosing solution thoroughly by vortexing.
- Administer the solution to the mice via intraperitoneal (i.p.) injection at a volume of 100 μ L per 20 g mouse.

Signaling Pathway and Experimental Workflow

Pam3CSK4-Induced TLR2/TLR1 Signaling Pathway

Pam3CSK4 binding to the TLR2/TLR1 heterodimer initiates a MyD88-dependent signaling cascade, which culminates in the activation of NF- κ B and MAP kinases, leading to the transcription of inflammatory genes.

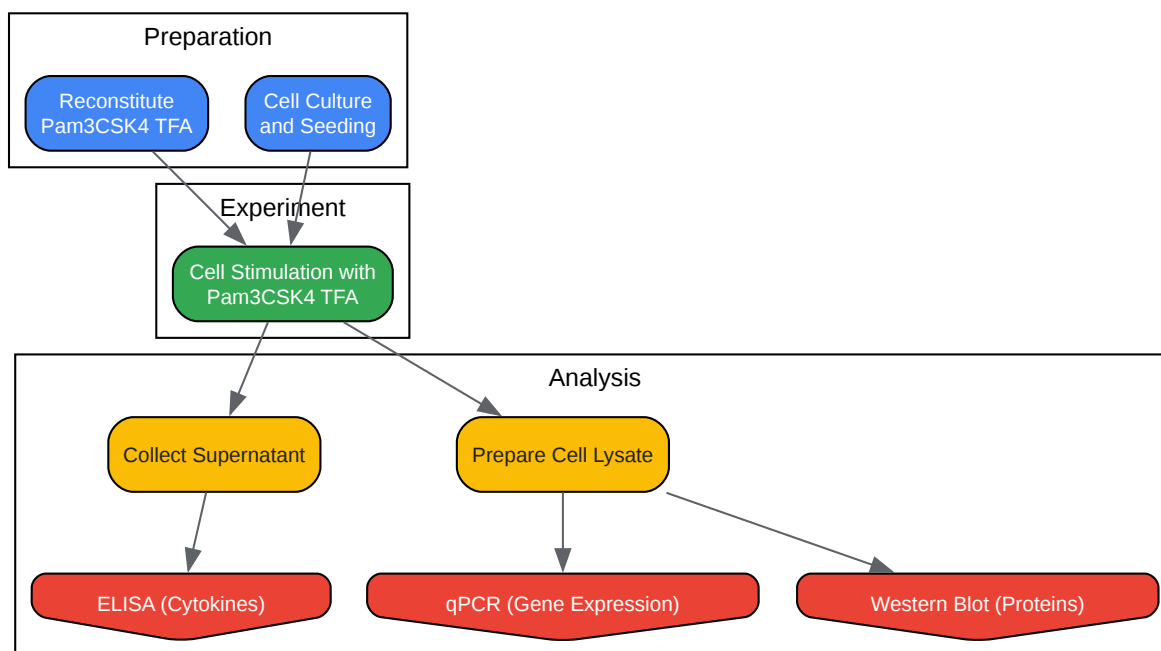


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Caption: Pam3CSK4-TLR2/1 signaling cascade.

General Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of **Pam3CSK4 TFA**.



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Caption: A standard workflow for in vitro experiments.

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